molecular formula C8H6N2O2 B126983 1H-Benzimidazole-5-carboxylic acid CAS No. 15788-16-6

1H-Benzimidazole-5-carboxylic acid

Cat. No. B126983
CAS RN: 15788-16-6
M. Wt: 162.15 g/mol
InChI Key: COYPLDIXZODDDL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid is a versatile compound that has been extensively studied due to its potential applications in various fields, including pharmaceuticals and pesticides. It serves as an important intermediate in the synthesis of a wide range of compounds, such as 5-HT3 receptor antagonists, antileukemic agents, and coordination polymers with lanthanides .

Synthesis Analysis

The synthesis of 1H-Benzimidazole-5-carboxylic acid derivatives has been achieved through various methods. For instance, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides were synthesized and evaluated for their 5-HT3 antagonistic activity . Another study reported the synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents . Additionally, a simple and efficient one-step synthesis of benzimidazoles from carboxylic acids using microwave heating has been described .

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-5-carboxylic acid derivatives has been characterized using various spectroscopic techniques, including FTIR, (1)H NMR, and mass spectroscopy . Detailed structural and vibrational investigations have been carried out to understand the influence of the carboxylic group on the skeletal frequencies of the molecule .

Chemical Reactions Analysis

1H-Benzimidazole-5-carboxylic acid derivatives have been shown to participate in a variety of chemical reactions. For example, they have been used to construct lanthanide coordination polymers with unique 2D wave-like layer structures . The compound has also been involved in the synthesis of benzimidazole-4-carboxamides and -carboxylates as potent and selective 5-HT4 receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole-5-carboxylic acid derivatives have been extensively studied. The presence of an intramolecular hydrogen bond in these compounds has been revealed by IR spectroscopy studies . The vibrational, electronic, and quantum chemical properties have been analyzed using DFT studies, which provided insights into the electronic and steric influence of the carboxylic group . The compounds exhibit characteristic luminescence emission bands, which are of interest for optical studies .

Relevant Case Studies

Several case studies highlight the significance of 1H-Benzimidazole-5-carboxylic acid derivatives. For instance, compound 12a, a derivative synthesized for 5-HT3 receptor antagonistic activity, showed high potency and selectivity, comparable to reference compounds . In the field of cancer research, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate induced cell death in leukemic cells, indicating its potential as an antileukemic agent . In materials science, the synthesis of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid demonstrated unique structural and spectroscopic properties .

Scientific Research Applications

Lanthanide Coordination Compounds

1H-Benzimidazole-5-carboxylic acid is used in synthesizing lanthanide coordination polymers, which exhibit luminescence emission and potential optical applications. These compounds feature a unique 2D wave-like layer structure and display bright green luminescence, particularly the compound with terbium (Tb), due to an ideal energy gap between the ligand and Tb3+ state energy level, indicating significant potential for optical studies (Xia et al., 2013).

Structural and Spectroscopic Properties

In the context of crystallography, 1H-Benzimidazole-5-carboxylic acid crystallizes as the monohydrate and exists in a zwitterionic form. Its molecular structure is stabilized through extensive hydrogen bonding, forming a two-dimensional network, suggesting potential applications in materials science (Krawczyk et al., 2005).

Novel Anti-Diabetic and Luminescent Coordination Compounds

This compound has been used to synthesize novel vanadium coordination compounds, which exhibit intense photoluminescence and have shown in vivo antidiabetic activity with low cell toxicities. These findings suggest its potential use in developing new diabetes treatments and luminescent materials (Fernández et al., 2016).

Vibrational, Electronic, and Quantum Chemical Studies

Detailed structural and vibrational investigations of 1H-Benzimidazole-5-carboxylic acid have been conducted, highlighting its electronic structure and thermodynamical properties. This research contributes to a better understanding of its electronic and steric influences, relevant for chemical and pharmaceutical applications (Arjunan et al., 2013).

Metal-Organic Frameworks

Benzimidazole derivatives have been used to assemble metal-organic frameworks (MOFs) with cadmium ions. These complexes display blue emission in the solid state, suggesting their potential in developing new luminescent materials and sensors (Yao et al., 2008).

Antileukemic Agents

Synthesis of 1H-Benzimidazole-5-carboxylic acid derivatives has shown potential as chemotherapeutic agents, particularly for leukemia treatment. Some derivatives induce significant cell death in leukemic cells, suggesting their role in developing new cancer treatments (Gowda et al., 2009).

Antiviral Applications

Benzimidazole 5-carboxamide derivatives from a combinatorial library have been identified as specific inhibitors of the NS5B polymerase of the hepatitis C virus (HCV), indicating their potential in developing new antiviral therapies (Beaulieu et al., 2004).

Safety And Hazards

When handling 1H-Benzimidazole-5-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPLDIXZODDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332648
Record name 1H-Benzimidazole-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-5-carboxylic acid

CAS RN

15788-16-6
Record name 1H-Benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15788-16-6
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Record name 1H-Benzimidazole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

3,4-Diaminobenzoic acid (20 g, 0.13 mol) was suspended in formic acid (120 ml) while cooling. After that hydrochloric acid (12 ml) was added. An obtained reaction mass was agitated for 24 hours at a room temperature. Reaction mixture was filtered through fiber glass filter. Then filter cake was dissolved in water (400 ml), pH was adjusted to 2.0 with ammonia solution and reaction mass was agitated overnight. Resulting suspension was filtered, pH of filtrate was adjusted to 3.0 with ammonia solution and reaction mass was agitated for two hours. Precipitate was filtered and dried at ˜100° C. H1NMR (Brucker Avance-300, DMSO-d6, δ, ppm): 7.695 (d, H, CHAr(7)); 7.877 (dd, H, CHAr(6)); 8.25 (d, H, CHAr(4)); 8.44 (s, H, (s, H, CHAr(2)); 12.82 (s, 2H, NH, COOH). Yield was 11.3 g (54%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-diaminobenzoic acid (5 g, 32 mmol) and formic acid (20 ml) were mixed and refluxed overnight. Formic acid was removed on rotavapour and water added to the residue to obtain the solid. Solid was filtered and dried to obtain the title compound quantitatively.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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